1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the attachment of the piperidine-4-carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can yield various substituted derivatives .
Scientific Research Applications
1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
1-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H19BrN4O4 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-[[6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H19BrN4O4/c21-15-4-5-18-22-19(14-2-1-3-16(10-14)25(28)29)17(24(18)11-15)12-23-8-6-13(7-9-23)20(26)27/h1-5,10-11,13H,6-9,12H2,(H,26,27) |
InChI Key |
HORZLRKBGKGHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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